

Brorphine-d7: A Technical Guide to its Physical, Chemical, and Pharmacological Properties

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Compound of Interest

Compound Name: *Brorphine-d7*

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This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **Brorphine-d7**, a deuterated analog of the potent synthetic opioid Brorphine. This document details available data on its analytical characterization, metabolic pathways, and the signaling cascade it initiates upon binding to the μ -opioid receptor. Experimental methodologies are outlined to support further research and development in the fields of pharmacology, toxicology, and analytical chemistry.

Physicochemical Properties

Brorphine-d7 is the deuterated form of Brorphine, a synthetic opioid with a piperidine benzimidazolone structure.^[1] The incorporation of seven deuterium atoms increases its molecular weight, making it a valuable tool as an internal standard for the quantification of Brorphine in biological matrices using mass spectrometry.^{[2][3]}

| Property | Value | Source |
|-------------------|--|--------|
| Formal Name | 1-[1-[1-(4-bromophenyl-2,3,5,6-d4)ethyl-2,2,2-d3]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one | [2] |
| CAS Number | 2831715-45-6 | [2] |
| Molecular Formula | C20H15BrD7N3O | [2] |
| Formula Weight | 407.4 g/mol | [2] |
| Purity | ≥99% deuterated forms (d1-d7) | [2] |
| Formulation | A 1 mg/ml solution in methanol | [2] |
| Solubility | Soluble in DMSO and Ethanol | [3] |
| Stability | ≥ 5 years | [3] |

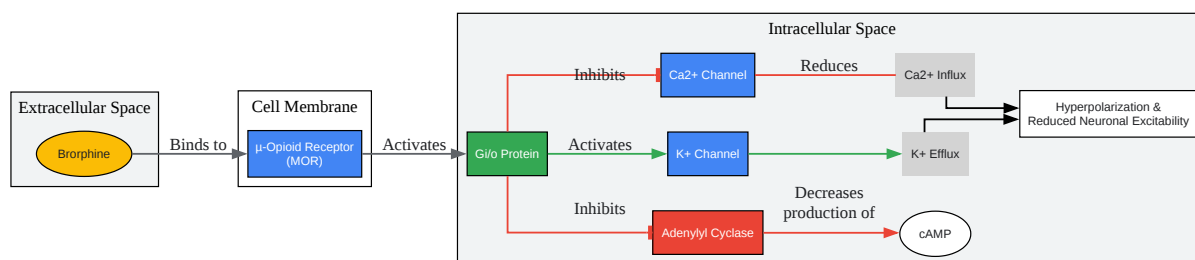
Analytical Characterization

The detection and quantification of Brorphine and its deuterated analog are crucial for forensic and research purposes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique employed for its identification and quantification in various biological matrices.

| Parameter | Method | Matrix | Value | Source |
|-------------------------------|----------|------------------------|----------------------------------|--------|
| Linearity Range | LC-MS/MS | Oral Fluid | 0.05 - 50 ng/mL (R2 = 0.9993) | [3] |
| Limit of Detection (LOD) | LC-MS/MS | Oral Fluid | 0.015 ng/mL | [3] |
| Limit of Quantification (LOQ) | LC-MS/MS | Oral Fluid | 0.05 ng/mL | [3] |
| Average Concentration | LC-MS/MS | Blood (Forensic Cases) | 2.5 ± 3.1 ng/mL | [4] |
| Average Concentration | LC-MS/MS | Urine (Forensic Cases) | 4.6 ± 7.6 ng/mL | [4] |

Pharmacology and Signaling Pathway

Brorphine is a potent and full agonist of the μ -opioid receptor (MOR), exhibiting a higher potency than morphine.[1][5] Like other μ -opioid agonists, its activation of the MOR is expected to produce effects such as analgesia, euphoria, and respiratory depression.[6] The signaling cascade initiated by Brorphine at the MOR involves the activation of inhibitory G proteins (Gi/o), leading to downstream cellular effects.



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Caption: μ -Opioid Receptor Signaling Pathway Activated by Brorphine.

Experimental Protocols

Quantification of Brorphine in Oral Fluid by LC-MS/MS

This protocol is adapted from a validated method for the determination of Brorphine in oral fluid.^[3]



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Caption: Experimental Workflow for Brorphine Quantification by LC-MS/MS.

Methodology:

- Sample Preparation:
 - Spike oral fluid samples with a known concentration of **Brorphine-d7** as an internal standard.
 - Perform fabric phase sorptive extraction (FPSE) to isolate the analyte and internal standard from the matrix.
 - Elute the compounds from the FPSE device.
 - Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
- LC-MS/MS Analysis:

- Inject the reconstituted sample into an LC-MS/MS system.
- Perform chromatographic separation using a suitable C18 column and a gradient elution with mobile phases typically consisting of ammonium formate and formic acid in water and methanol.
- Detect and quantify Brorphine and **Brorphine-d7** using multiple reaction monitoring (MRM) in positive ionization mode.

In Vitro Metabolism of Brorphine

This protocol outlines a general procedure for studying the in vitro metabolism of Brorphine using human liver microsomes, based on methodologies described for Brorphine and other opioids.[4]

Methodology:

- Incubation:
 - Prepare an incubation mixture containing pooled human liver microsomes, Brorphine, and an NADPH-regenerating system in a phosphate buffer.
 - Initiate the metabolic reaction by adding the NADPH-regenerating system.
 - Incubate the mixture at 37°C for a specified time.
 - Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
- Sample Cleanup:
 - Centrifuge the terminated incubation mixture to precipitate proteins.
 - Collect the supernatant for analysis.
- Metabolite Identification:
 - Analyze the supernatant using a high-resolution mass spectrometer (e.g., LC-QTOF-MS) to identify potential metabolites.

- Metabolism is expected to occur via N-dealkylation and hydroxylation.[4][7]

Conclusion

Brorphine-d7 serves as an essential analytical tool for the accurate quantification of the potent synthetic opioid Brorphine. Understanding its physicochemical properties, analytical behavior, and the pharmacological actions of its non-deuterated counterpart is critical for researchers in drug development, forensic science, and toxicology. The provided experimental frameworks offer a starting point for further investigation into the complex nature of this novel psychoactive substance.

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